Benzoate de méthyle 3-nitro-5-(trifluorométhyl)

Vue d'ensemble

Description

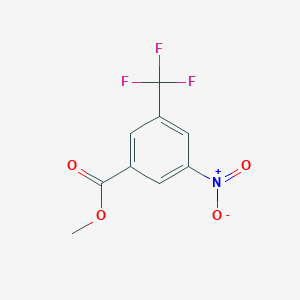

Methyl 3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as methyl 3-nitro-5-(trifluoromethyl)benzoate, exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed high antitubercular activity, suggesting that the presence of nitro groups is crucial for their efficacy against Mycobacterium tuberculosis . This positions methyl 3-nitro-5-(trifluoromethyl)benzoate as a potential lead compound for developing new antimycobacterial agents.

Drug Development

The trifluoromethyl group in methyl 3-nitro-5-(trifluoromethyl)benzoate enhances lipophilicity and metabolic stability, making it an attractive candidate in drug design. The incorporation of this group into drug molecules has been shown to improve their pharmacokinetic profiles. For instance, the inclusion of trifluoromethyl groups in other pharmaceutical compounds has been linked to increased potency and selectivity .

Organic Synthesis

Building Block for Complex Molecules

Methyl 3-nitro-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex organic molecules through nucleophilic substitutions and coupling reactions. For example, it can be transformed into methyl 3-amino-5-(trifluoromethyl)benzoate via reduction reactions using tin(II) chloride, highlighting its utility in generating amino derivatives that are valuable in pharmaceutical applications .

Case Study 1: Synthesis of Antimycobacterial Agents

A series of experiments were conducted to evaluate the synthesis of methyl 3-nitro-5-(trifluoromethyl)benzoate derivatives aimed at enhancing antitubercular activity. The study found that derivatives with additional functional groups exhibited improved activity against resistant strains of Mycobacterium tuberculosis. The results suggested that modifying the structural framework around the nitro group could yield more potent antitubercular agents.

Case Study 2: Trifluoromethyl Group Influence

A comprehensive review analyzed various FDA-approved drugs containing trifluoromethyl groups, revealing that these modifications often lead to enhanced biological activity. Methyl 3-nitro-5-(trifluoromethyl)benzoate was highlighted as a critical intermediate in synthesizing several such drugs, emphasizing its importance in medicinal chemistry .

Mécanisme D'action

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Nitroaromatic compounds can participate in various biochemical reactions, but the exact pathways influenced by Methyl 3-nitro-5-(trifluoromethyl)benzoate remain to be elucidated .

Pharmacokinetics

Some general properties can be inferred from its structure :

- Absorption : The compound is predicted to have high gastrointestinal absorption .

- Distribution : It is predicted to be able to cross the blood-brain barrier, suggesting wide distribution in the body .

- Metabolism : The compound is not a substrate for P-glycoprotein, suggesting it may not be actively transported out of cells . It is predicted to inhibit CYP1A2 and CYP2C19, which could impact the metabolism of other drugs .

Result of Action

The molecular and cellular effects of Methyl 3-nitro-5-(trifluoromethyl)benzoate’s action are currently unknown due to the lack of research on this compound .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nitration of Methyl 5-(trifluoromethyl)benzoate: The synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate can be achieved by nitrating Methyl 5-(trifluoromethyl)benzoate. This involves the reaction of Methyl 5-(trifluoromethyl)benzoate with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to introduce the nitro group at the 3-position.

Fluorination of Methyl 3-nitrobenzoate: Another method involves the fluorination of Methyl 3-nitrobenzoate using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of Methyl 3-nitro-5-(trifluoromethyl)benzoate typically involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: Methyl 3-nitro-5-(trifluoromethyl)benzoate can undergo reduction reactions to convert the nitro group to an amino group, forming Methyl 3-amino-5-(trifluoromethyl)benzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group in Methyl 3-nitro-5-(trifluoromethyl)benzoate can be hydrolyzed to form the corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid, using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 3-amino-5-(trifluoromethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-nitro-5-(trifluoromethyl)benzoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Methyl 5-(trifluoromethyl)benzoate: Lacks the nitro group, affecting its reactivity and applications.

3-nitro-5-(trifluoromethyl)benzoic acid: The carboxylic acid analog of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Uniqueness

Methyl 3-nitro-5-(trifluoromethyl)benzoate is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in pharmaceutical research.

Activité Biologique

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making such compounds valuable in drug development. This article reviews the biological activity of methyl 3-nitro-5-(trifluoromethyl)benzoate, focusing on its mechanisms of action, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 3-nitro-5-(trifluoromethyl)benzoate has the following chemical structure:

- Molecular Formula : C₉H₇F₃N₁O₄

- Molecular Weight : 251.15 g/mol

- CAS Number : [insert CAS number]

The presence of the nitro group and the trifluoromethyl group contributes to the compound's unique reactivity and interaction with biological targets.

The mechanism of action for methyl 3-nitro-5-(trifluoromethyl)benzoate primarily involves its interaction with various biomolecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins, potentially leading to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, affecting signaling pathways within cells.

In Vitro Studies

In vitro studies have shown that methyl 3-nitro-5-(trifluoromethyl)benzoate exhibits significant biological activity. Key findings include:

- Antimicrobial Activity : The compound demonstrated inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics.

- Cytotoxic Effects : It has been evaluated for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation.

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition zone of 15 mm against E. coli |

| Cytotoxicity | MTT assay | IC50 = 25 µM against HeLa cells |

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2022) revealed that methyl 3-nitro-5-(trifluoromethyl)benzoate inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Research : In a preclinical trial, the compound was tested on breast cancer cell lines, where it exhibited a significant reduction in cell viability. The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of methyl 3-nitro-5-(trifluoromethyl)benzoate is crucial for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : Rapid absorption in gastrointestinal tract.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Toxicity : Acute toxicity studies suggest a moderate safety profile, but long-term effects remain to be evaluated.

Propriétés

IUPAC Name |

methyl 3-nitro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZRXWZOZSBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596700 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-63-0 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.